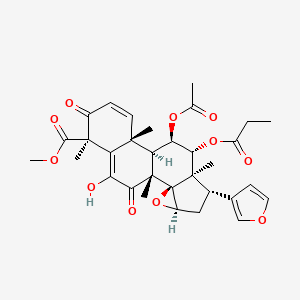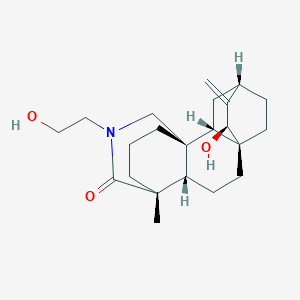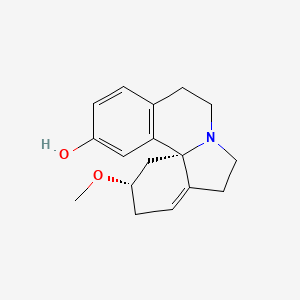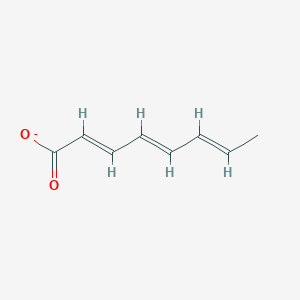
7-Epizingiberene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-epi-zingiberene is a sesquiterpene that is 2-methylcyclohexa-1,3-diene in which a hydrogen at the 5 position is substituted (R configuration) by a 6-methyl-hept-5-en-2-yl group (R configuration). 7-Epizingiberene is a specific sesquiterpene with toxic and repellent properties that is produced and stored in glandular trichomes. It has a role as an insect repellent and a semiochemical. It is a sesquiterpene and a cycloalkene.
Wissenschaftliche Forschungsanwendungen
Herbivore Resistance in Cultivated Tomato
Research has demonstrated that introducing the biosynthetic pathway for 7-epizingiberene, a specific sesquiterpene with toxic and repellent properties, into cultivated tomatoes can significantly improve herbivore resistance. This substance, originally produced in wild tomatoes, confers resistance to several pests that are common in tomato cultivation (Bleeker et al., 2012).
Identification and Structural Analysis
7-Epizingiberene was identified as a novel bisabolane sesquiterpene in wild tomato leaves. Its structural properties, including NMR, IR, UV, and mass spectral characteristics, have been extensively studied to establish its unique diastereomeric relationship with zingiberene, another sesquiterpene (Breeden & Coates, 1994).
Repellent Properties Against Whiteflies
Studies have found that 7-epizingiberene and its derivative R-curcumene act as effective repellents to whiteflies, a common pest in tomato cultivation. These compounds, produced in the glandular trichomes of wild tomatoes, were shown to repel adult whiteflies, potentially offering a natural and effective pest control method (Bleeker et al., 2011).
Genetic and Physiological Aspects in Tomato Trichomes
Recent research in 2023 focused on the genetic and physiological requirements for high-level production of 7-epizingiberene in tomato glandular trichomes. This study highlights the multigenic and complex nature of 7-epizingiberene biosynthesis in wild tomatoes, providing insights into how these plants achieve high terpene production (Kortbeek et al., 2023).
Toxicity Against Whiteflies and Microorganisms
7-Epi-zingiberene derivatives were identified as toxic to whiteflies and various microorganisms. The research uncovered the role of a specific cytochrome P450 oxygenase in producing these derivatives, highlighting the potential of these compounds in protecting plants against a range of pests and pathogens (Zabel et al., 2020).
Quantification Techniques in Tomato Breeding
Another study explored the potential of using spectrophotometry to quantify zingiberene sesquiterpenoids, including 7-epizingiberene, in tomato leaflet extracts. This research is particularly relevant for tomato breeders aiming to introgress pest-resistant traits from wild to cultivated tomato varieties (Dawood & Snyder, 2021).
Eigenschaften
Produktname |
7-Epizingiberene |
|---|---|
Molekularformel |
C15H24 |
Molekulargewicht |
204.35 g/mol |
IUPAC-Name |
(5R)-2-methyl-5-[(2R)-6-methylhept-5-en-2-yl]cyclohexa-1,3-diene |
InChI |
InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8-10,14-15H,5,7,11H2,1-4H3/t14-,15-/m1/s1 |
InChI-Schlüssel |
KKOXKGNSUHTUBV-HUUCEWRRSA-N |
Isomerische SMILES |
CC1=CC[C@@H](C=C1)[C@H](C)CCC=C(C)C |
Kanonische SMILES |
CC1=CCC(C=C1)C(C)CCC=C(C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,4S,9S,10R,13R,14R)-14-hydroxy-5,5,9-trimethyl-14-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]tetracyclo[11.2.1.01,10.04,9]hexadecan-6-one](/img/structure/B1259758.png)
![isoscoparin 2''-[6-(E)-feruloylglucoside]](/img/structure/B1259759.png)
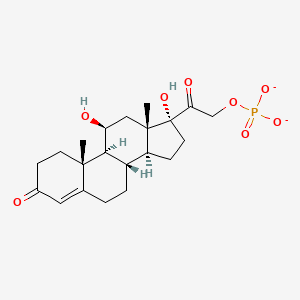
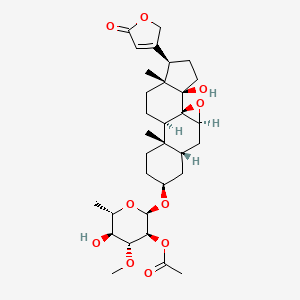


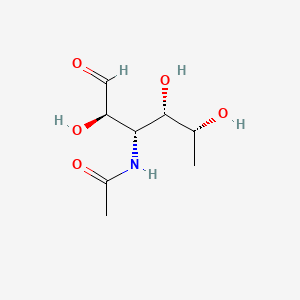
![(9R,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1259767.png)
![[(9R,10R,13R,14R,17R)-6-chloro-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B1259768.png)
![2-{[(R)-{[4-(aminomethyl)phenyl]amino}{[(1R)-1-phenylethyl]amino}methyl]amino}ethane-1,1-diol](/img/structure/B1259769.png)
